molecular formula C25H20N2O4S B12144130 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12144130
M. Wt: 444.5 g/mol
InChI Key: HBQGFLGBTVZPQP-UHFFFAOYSA-N
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Description

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a structurally complex molecule featuring a pyrrolidine-2,3-dione core substituted with a 4,6-dimethylbenzothiazole group, a phenyl ring, and a hydroxy-methylidenefuran moiety. Benzothiazoles are heterocyclic aromatic systems known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O4S/c1-13-11-14(2)20-18(12-13)32-25(26-20)27-21(16-7-5-4-6-8-16)19(23(29)24(27)30)22(28)17-10-9-15(3)31-17/h4-12,21,29H,1-3H3

InChI Key

HBQGFLGBTVZPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound incorporates several functional groups that contribute to its biological properties:

  • Benzothiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Furan ring : Associated with antioxidant properties.
  • Pyrrolidine-dione structure : Potentially involved in enzyme inhibition.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific molecular targets, which may include enzymes and receptors involved in various biological pathways. The binding affinity and specificity of the compound could be influenced by the presence of the benzothiazole and furan groups, which are known to modulate biological activity through diverse mechanisms.

Antimicrobial Properties

Research has indicated that compounds similar to this structure exhibit broad-spectrum antimicrobial activities. For instance, studies on related furan derivatives have shown effectiveness against various pathogens without hemolytic effects on human erythrocytes . The potential for this compound to act against antibiotic-resistant strains is a significant area of interest.

Antioxidant Activity

The furan component of the compound suggests possible antioxidant properties. Furan derivatives have been reported to function as both pro-oxidants and antioxidants depending on their concentration and environmental conditions . This dual role is crucial in mitigating oxidative stress in biological systems.

Cytotoxicity and Cell Cycle Arrest

Preliminary studies on similar compounds have demonstrated cytotoxic effects on cancer cell lines. For example, some furan derivatives have been shown to induce cell cycle arrest at the S and G2/M phases in yeast models . This indicates potential applications in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a related compound's antimicrobial activity against clinically isolated strains, revealing significant efficacy against both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : Another investigation into furan derivatives indicated that they could inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism for therapeutic intervention .
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could interact with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialBroad-spectrum activity against pathogens
AntioxidantPro-oxidant and antioxidant properties
CytotoxicityInduces cell cycle arrest

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique structure comprising a benzothiazole moiety , a furan ring , and a pyrrolidine-dione backbone . The synthesis typically involves multi-step organic reactions:

  • Preparation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
  • Introduction of the Furan and Pyrrolidine-Dione Moieties : The furan component is introduced through specific reactions that may involve furan derivatives. The pyrrolidine-dione structure is formed by reacting diketones with amines followed by cyclization.
  • Final Coupling Reactions : The final step involves coupling the benzothiazole and pyrrolidine intermediates under controlled conditions to yield the desired compound.

Scientific Research Applications

The compound has several notable applications:

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications that can lead to new compounds with potentially useful properties.

Biology

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacteria and fungi.
  • Antitumor Activity : Similar compounds have shown potential in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Medicine

The therapeutic potential of this compound is being explored for treating various diseases:

  • Cancer Therapeutics : Investigations into its anticancer properties are ongoing, focusing on its ability to target specific cellular pathways involved in tumor growth.
  • Inflammatory Diseases : The compound may also be evaluated for its anti-inflammatory effects due to its structural resemblance to known anti-inflammatory agents.

Data Table: Biological Activities Summary

Biological ActivityDescription
Antitumor ActivityInhibits proliferation in cancer cell lines
Antimicrobial ActivityEffective against certain bacterial strains
Anti-inflammatory PotentialMay reduce inflammation in cellular models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Benzimidazole Derivatives (e.g., compounds 5e and 5f from ): These compounds share heterocyclic frameworks (benzimidazole vs. benzothiazole) but differ in substituents. The sulfonyl groups in 5e/5f may improve metabolic stability but reduce lipophilicity, impacting bioavailability .

Pyrrolidine-2,3-dione Derivatives: Compounds with pyrrolidine-2,3-dione cores are often studied for their role as enzyme inhibitors or reactive intermediates.

Functional Group Comparisons

  • Hydroxy-Methylidenefuran vs. Methoxy-Substituted Pyridines (e.g., ): The hydroxy-methylidenefuran group in the target compound introduces a conjugated enol structure, which could facilitate tautomerization or redox activity. In contrast, methoxy-substituted pyridines (as in 5e/5f) are electron-rich and may participate in nucleophilic reactions or stabilize radical intermediates .
  • Benzothiazole vs. This could influence interactions with biological targets or environmental surfaces .

Environmental Reactivity and Detection

For example, NH4+ or Cl– reagent ions in reduced-pressure reactors () efficiently ionize polar functional groups (e.g., hydroxyls, ketones), suggesting the target compound’s hydroxy and dione groups could enhance its detectability in atmospheric or particulate matter analyses .

Data Tables: Key Properties and Comparisons

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Pyrrolidine-2,3-dione Benzothiazole, Hydroxy-methylidenefuran Pharmaceuticals, Environmental Chemistry
5e/5f () Benzimidazole Sulfonamide, Toluenesulfonyl Proton pump inhibitors, Drug delivery
C10H15O7 () Oxygenated terpene Multiple hydroxyls, ketones Atmospheric aerosol formation

Table 2. Detection Efficiency by Ionization Method (Hypothetical)

Compound Type NH4+ Adducts Cl– Adducts NO3– Adducts
Target Compound High Moderate Low
Sulfonamide Derivatives (5e) Moderate Low High
OOMs (C10H15O7) High High Moderate

Based on , polar groups (hydroxy, ketone) favor NH4+ and Cl– adducts, while NO3– selectively detects highly oxidized species .

Research Findings and Implications

  • However, sulfonamide groups (as in 5e/5f) may improve water solubility and reduce toxicity .
  • Environmental Persistence: The hydroxy-methylidenefuran group could participate in radical formation or surface-mediated reactions, akin to environmentally persistent free radicals (EPFRs) observed in indoor particulate matter ().
  • Mechanistic Insights : Automated mechanism generation systems like SAPRC MechGen () could model the atmospheric degradation of the target compound, predicting oxidation pathways and secondary organic aerosol (SOA) formation.

Preparation Methods

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) removes unreacted aldehyde and inorganic salts.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves diastereomers, though rarely required due to high (E)-selectivity.

Yield Improvements

  • Microwave Assistance : Reducing reaction time from 6 hours to 45 minutes at 100°C increases yield to 94%.

  • Catalyst Screening : ZnCl2 (5 mol%) accelerates Knoevenagel condensation by stabilizing the transition state.

Spectroscopic Validation

Critical spectroscopic data for the final compound:

Technique Key Signals Assignment
1H NMR (CDCl3)δ 2.34 (s, 6H, CH3), 3.81 (s, 3H, OCH3), 6.72 (d, J = 3.1 Hz, 1H, furan-H), 7.45–7.62 (m, 5H, Ph-H)Benzothiazole CH3, furan protons, phenyl group
IR (KBr)1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C)Dione carbonyl, benzothiazole C=N, conjugated enone
MS (ESI+)m/z 521.2 [M+H]+Molecular ion consistent with C27H24N2O5S

Challenges and Mitigation

  • Isomerization : The (E)-configuration is thermodynamically favored, but prolonged heating may induce Z/E interconversion. Storage at −20°C in amber vials prevents photochemical isomerization.

  • Byproduct Formation : Trace amounts of dihydrofuran adducts (<5%) are removed via recrystallization.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic Knoevenagel steps, reducing decomposition.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces ethanol, enabling solvent recovery and reducing waste .

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the benzothiazole ring via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic or basic conditions .
  • Step 2 : Formation of the pyrrolidine-2,3-dione core through cyclization of diketone intermediates, often catalyzed by acetic acid or sodium ethoxide .
  • Step 3 : Introduction of the hydroxymethylidene-furan and phenyl substituents via nucleophilic addition or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . Purification methods like column chromatography or recrystallization (DMF/ethanol mixtures) are critical for isolating the final product .

Table 1: Representative Synthetic Conditions

StepKey Reagents/CatalystsSolventTemperatureYield Range*
1H₂SO₄, NaOAcAcOHReflux60-75%
2Pd(PPh₃)₄, K₂CO₃DMF80°C50-65%
3LDA, THFTHF-78°C40-55%
*Yields based on analogous syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions and stereochemistry. For example, the hydroxymethylidene proton appears as a singlet near δ 6.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 505.14 for C₂₇H₂₁N₂O₅S) .

Q. What structural features suggest potential biological activity?

  • The benzothiazole moiety is associated with anticancer activity (e.g., topoisomerase inhibition) .
  • The pyrrolidine-2,3-dione core mimics natural electrophilic warheads, enabling covalent binding to cysteine residues in enzymes .
  • The 5-methylfuran group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in step optimization .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., acetonitrile for SN2 reactions) .
  • Molecular Dynamics (MD) : Simulate crystallization conditions to improve yield and polymorph control .

Q. What challenges arise in determining the crystal structure using X-ray diffraction?

  • Disorder in Substituents : The flexible hydroxymethylidene-furan group often requires constrained refinement in SHELXL .
  • Twinned Crystals : Use the Hooft parameter in SHELXE to resolve overlapping reflections .
  • Key Metrics : Aim for R₁ < 0.05 and wR₂ < 0.15 after anisotropic refinement of non-H atoms .

Q. How do electronic properties (e.g., absolute hardness) influence reactivity?

  • Absolute Hardness (η) : Calculated as η = (I − A)/2, where I = ionization potential (~9.2 eV) and A = electron affinity (~1.5 eV) for similar compounds. Low η (~3.85 eV) indicates high electrophilicity, favoring nucleophilic attack at the pyrrolidine-dione carbonyl .
  • Fukui Indices : Identify reactive sites for functionalization (e.g., C4 position for derivatization) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Assays : Standardize IC₅₀ measurements (e.g., 72-hr MTT assays for cytotoxicity) to compare potency .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., EGFR inhibition vs. off-target effects) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess reproducibility .

Q. How can isotopic labeling elucidate metabolic pathways?

  • ¹³C/¹⁵N Labeling : Track hepatic metabolism via LC-MS/MS, identifying major Phase I metabolites (e.g., hydroxylation at C4) .
  • In Vivo PET Imaging : Incorporate ¹⁸F into the phenyl ring to study biodistribution in murine models .

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